molecular formula C13H18FN3O2 B1391732 1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1260879-92-2

1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No. B1391732
M. Wt: 267.3 g/mol
InChI Key: ZTBNRSAVTCMMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine” is a unique chemical that is provided to early discovery researchers . It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” was synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature . The compound was characterized by FTIR, 1H NMR, and 13C NMR .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the preparation of “methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (1)” was described and its analysis was conducted by 1H-NMR, 13C-NMR, HRMS, and SC-XRD .


Chemical Reactions Analysis

The continuous production of the intermediate “ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM)” was explored in Microfluidic devices . The o-FNM is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine” is a solid substance .

Safety And Hazards

The safety information for “1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine” indicates that it falls under the storage class code 11, which refers to combustible solids . The flash point is not applicable .

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-15(2)10-5-7-16(8-6-10)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNRSAVTCMMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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